8-{4-[(2-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione
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Description
8-{4-[(2-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C22H20ClN5O3 and its molecular weight is 437.88. The purity is usually 95%.
BenchChem offers high-quality 8-{4-[(2-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-{4-[(2-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antileishmanial Activity
This compound shows promise in the treatment of leishmaniasis, a disease caused by protozoan parasites. It has been found that certain derivatives exhibit significant activity against Leishmania species. For instance, related pyrazole-bearing compounds have demonstrated potent antileishmanial activities, with some derivatives showing superior activity compared to standard drugs .
Antimalarial Potential
Similar to its antileishmanial properties, this compound could be modified to enhance its efficacy against Plasmodium species, the causative agents of malaria. Studies on related compounds have shown that certain derivatives can suppress Plasmodium berghei with high effectiveness, indicating the potential for this compound to serve as a pharmacophore in antimalarial drug development .
Antibacterial Applications
The structural analogs of this compound have been screened for antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests that with appropriate modifications, the compound could be developed into a new class of antibacterial agents .
Anticancer Research
Compounds with similar structures have been explored for their potential in treating cancer. The indole moiety, in particular, is prevalent in natural products and drugs with anticancer properties. Therefore, this compound could be a candidate for the synthesis of novel anticancer drugs .
Molecular Docking Studies
The compound’s structure allows for molecular docking studies to predict its interaction with biological targets. This is crucial in drug design, where the fitting pattern and binding energy can indicate the compound’s potential efficacy and selectivity for certain enzymes or receptors .
Synthesis of Biologically Active Derivatives
Due to the compound’s versatile framework, it can be used as a starting point for the synthesis of various biologically active derivatives. This includes the development of new drugs with improved pharmacokinetic and pharmacodynamic profiles .
properties
IUPAC Name |
6-[4-[(2-chlorophenyl)methoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3/c1-25-19-18(20(29)26(2)22(25)30)28-12-11-27(21(28)24-19)15-7-9-16(10-8-15)31-13-14-5-3-4-6-17(14)23/h3-10H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDMRKSEHWFGOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC=C(C=C4)OCC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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